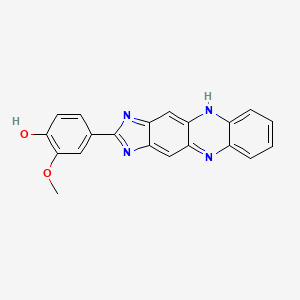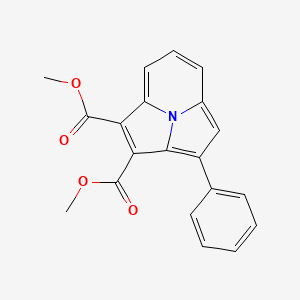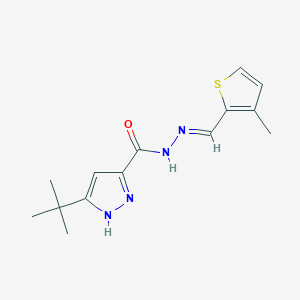
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is a complex organic compound that belongs to the class of imidazole and phenazine derivativesThe unique structure of this compound allows it to interact with metal ions and other molecules, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of a catalyst such as manganese (III) acetate. This one-pot process is carried out at room temperature and yields the desired compound with a high efficiency of 80-85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions such as uranyl and copper.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol involves its interaction with metal ions and other molecules. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can result in changes in the electronic and optical properties of the metal complexes, leading to increased fluorescence or other effects . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in cells.
Vergleich Mit ähnlichen Verbindungen
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol is unique due to its extended conjugation and ability to form stable complexes with metal ions. Similar compounds include:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: Lacks the methoxy group, which can affect its binding properties and fluorescence.
2-(2-Hydroxy-phenyl)benzimidazole derivatives: These compounds have dual emission characteristics, unlike the single fluorescence band observed in this compound.
The presence of the methoxy group in this compound enhances its solubility and may influence its reactivity and binding affinity compared to similar compounds.
Eigenschaften
CAS-Nummer |
114991-90-1 |
|---|---|
Molekularformel |
C20H14N4O2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H14N4O2/c1-26-19-8-11(6-7-18(19)25)20-23-16-9-14-15(10-17(16)24-20)22-13-5-3-2-4-12(13)21-14/h2-10,21,25H,1H3 |
InChI-Schlüssel |
IJXPWRJSJBJMMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)

![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)


![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)


